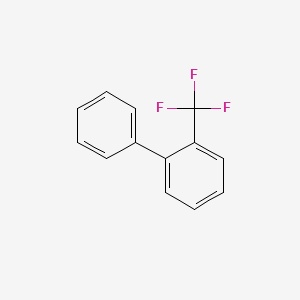

2-(Trifluoromethyl)biphenyl

概要

説明

2-(Trifluoromethyl)biphenyl is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electronegativity and stability, enhancing the compound’s reactivity and utility in diverse fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild, with the use of a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The scalability of the Suzuki–Miyaura coupling makes it suitable for industrial applications .

化学反応の分析

Types of Reactions: 2-(Trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of biphenyl derivatives with additional functional groups.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions include various biphenyl derivatives with functional groups such as hydroxyl, amino, and halogen substituents .

科学的研究の応用

Materials Science

2-(Trifluoromethyl)biphenyl serves as a precursor for the development of advanced materials, particularly in the field of liquid crystals and polymers. Its unique electronic properties contribute to:

- Polyimide Production : It is used to synthesize polyimides that exhibit high thermal stability, low dielectric constants, and excellent mechanical properties. These materials are crucial for flexible electronics, including displays and solar cells .

- Liquid Crystal Displays : Compounds derived from this compound are utilized in the formulation of liquid crystal materials that are essential for modern display technologies .

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications:

- Anticancer Activity : Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The mechanism involves apoptosis induction and cell cycle arrest .

- Biological Activity : The trifluoromethyl group enhances binding affinity to biological targets, making these compounds suitable for drug development. They have been investigated for anti-inflammatory and anticancer properties due to their ability to interact with enzymes and receptors effectively .

Agricultural Chemistry

The compound has also found applications in agricultural chemistry:

- Fungicides : Research indicates that derivatives of this compound exhibit fungicidal activity against various plant pathogens. For instance, N-(biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides have shown significant efficacy against diseases like barley powdery mildew and cucumber gray mold .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| PC3 | 15.0 | Cell cycle arrest at S phase |

| HCT-116 | 10.0 | Inhibition of DNA synthesis |

This data highlights the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Development of Polyimides

Research focused on synthesizing polyimides from this compound derivatives demonstrated improved thermal stability and mechanical properties compared to traditional materials. These polyimides are being considered for applications in aerospace and electronics due to their superior performance characteristics .

作用機序

The mechanism by which 2-(Trifluoromethyl)biphenyl exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

類似化合物との比較

- 2-(Trifluoromethyl)pyridine

- 2-(Trifluoromethyl)thiazole

- 2-(Trifluoromethyl)pyrazole

Comparison: 2-(Trifluoromethyl)biphenyl is unique due to its biphenyl structure, which provides a rigid and planar framework. This structural feature enhances its stability and reactivity compared to other trifluoromethyl-substituted compounds. Additionally, the biphenyl core allows for greater versatility in chemical modifications, making it a valuable compound in various applications .

生物活性

2-(Trifluoromethyl)biphenyl is a compound featuring a biphenyl structure with a trifluoromethyl group, which has garnered attention due to its diverse biological activities. The trifluoromethyl group significantly enhances the compound's lipophilicity, influencing its interaction with biological membranes and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits unique physicochemical properties due to the presence of the trifluoromethyl group, which alters its solubility and reactivity.

Antimicrobial Activity

Research indicates that biphenyl compounds with trifluoromethyl substitutions exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains such as Escherichia coli and fungi like Candida albicans.

- Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | C. albicans | 18 | |

| Novel derivative | S. aureus | 14 |

The presence of the trifluoromethyl group enhances the biological activity by increasing membrane permeability, allowing for better interaction with microbial targets .

Antifungal Activity

The antifungal properties of compounds related to this compound have been explored in various studies. For example, novel strobilurin analogues containing this structural motif have demonstrated significant antifungal activity against pathogens like Erysiphe graminis.

- Table 2: Antifungal Activity of Strobilurin Analogues

| Compound | Target Pathogen | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Strobilurin analogue A | Erysiphe graminis | 92 | |

| Strobilurin analogue B | Sphaerotheca fuliginea | 88 | |

| Tebuconazole (control) | - | 90 | - |

These findings suggest that the incorporation of trifluoromethyl groups can enhance antifungal efficacy, making these compounds promising candidates for agricultural applications .

Anticancer Activity

Recent studies have also investigated the anticancer potential of trifluoromethyl-substituted biphenyls. For example, compounds featuring this moiety have been evaluated against various cancer cell lines.

- Table 3: Anticancer Activity of Trifluoromethyl Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound X | A549 | 55.8 | EGFR down-regulation | |

| Compound Y | HCT116 | 47.3 | Induction of apoptosis | |

| Compound Z | PACA2 | 22.4 | Inhibition of DNA repair |

These compounds demonstrate varying degrees of potency against different cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound derivatives in treating infections and diseases:

- Case Study on Antibacterial Efficacy : A study conducted on a series of biphenyl derivatives showed that modifications to the trifluoromethyl group significantly enhanced antibacterial properties against drug-resistant strains of E. coli. The study emphasized structure-activity relationships that guide further development in medicinal chemistry .

- Case Study on Antifungal Applications : Research into novel strobilurin compounds indicated that those with trifluoromethyl substitutions exhibited superior performance in controlling fungal pathogens in agricultural settings compared to traditional fungicides .

- Case Study on Cancer Treatment : A recent clinical trial explored the use of trifluoromethyl-substituted biphenyls in combination therapies for lung cancer patients, demonstrating promising results in tumor reduction and patient survival rates .

特性

IUPAC Name |

1-phenyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZJEXQHWCLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468417 | |

| Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-59-4 | |

| Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。